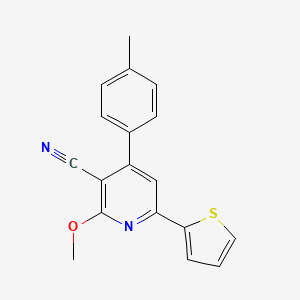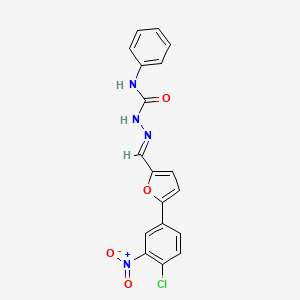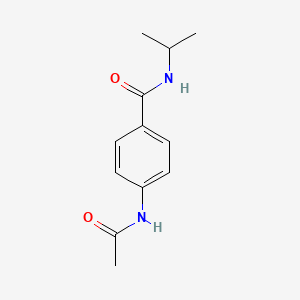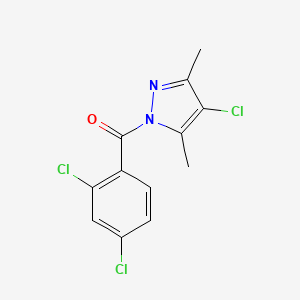![molecular formula C19H27N7O B5511622 5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)
5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of chemicals that have been extensively studied for their chemical synthesis, molecular structure, and various properties. Research in this area aims to explore efficient synthesis methods, understand the compound's molecular structure, and evaluate its chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method is known for its broad substrate scope, good functional group tolerance, and diversified valuable products (Rao, Mai, & Song, 2017). Another approach is the versatile synthesis reported for pyrimidines, showcasing a diverse range of hydrogen-bonding patterns leading to supramolecular assemblies (Vicentes, Rodríguez, Cobo, & Glidewell, 2023).
Molecular Structure Analysis
The molecular and supramolecular structures of pyrimidine hybrids have been detailed, highlighting the significance of hydrogen-bonding patterns in forming complex structures (Vicentes, Rodríguez, Cobo, & Glidewell, 2023).
Chemical Reactions and Properties
Substituted imidazole compounds, including closely related structures, demonstrate specific reactions with enzymes, indicating their potential for bioactive applications. These reactions often involve the formation of protein adducts, which could be a focal point for understanding the compound's reactivity and interaction with biological systems (Nagy et al., 2011).
科学的研究の応用
Metabolism and Pharmacokinetics
Metabolic Pathways and Excretion
Studies have illustrated how compounds, structurally similar to the one , undergo extensive metabolism involving processes such as glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation, leading to a variety of metabolites. These pathways highlight the body's mechanisms to process and eliminate such compounds, with excretion paths including both urine and feces, indicating a minor pathway of elimination for the parent compound and its metabolites (Balani et al., 1995).
Disposition and Metabolism
Another study on a novel orexin receptor antagonist outlines the disposition and metabolic fate of structurally related compounds, showcasing the primary excretion via feces and the identification of unique metabolites through processes like oxidation and glucuronidation. This research emphasizes the compound's extensive metabolism before elimination, a characteristic likely shared by the compound (Renzulli et al., 2011).
Toxicological Studies
Toxicological Profiles and Safety Evaluations
Safety and tolerability assessments of similar compounds, such as DPP-IV inhibitors, reveal potential adverse effects like rash development, emphasizing the importance of understanding the toxicological profiles of these substances. These studies inform on safety margins, dose tolerability, and potential side effects, crucial for clinical applications and industrial safety protocols (Takeuchi et al., 2013).
Environmental and Occupational Exposure Risks
Research into the inhalation of certain pyridine derivatives has uncovered significant health risks, including methemoglobinemia and toxic encephalopathy, underscoring the need for strict safety measures in environments where exposure is possible. This highlights the broader context of chemical safety and the potential for acute health effects following exposure to such compounds, which may extend to "5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine" (Tao et al., 2022).
将来の方向性
The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, the study and development of imidazole compounds, including “5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine”, may be a promising direction for future research.
特性
IUPAC Name |
[4-(1H-imidazol-2-yl)piperidin-1-yl]-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-14-16(13-22-19(23-14)26-11-9-24(2)10-12-26)18(27)25-7-3-15(4-8-25)17-20-5-6-21-17/h5-6,13,15H,3-4,7-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAZQZHVRYXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCC(CC2)C3=NC=CN3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)


![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)
![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)
![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)
![1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)


![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)
![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)